molecular formula C21H21N5O6 B2657711 N-(3,4-dimethoxyphenyl)-2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide CAS No. 1052613-34-9

N-(3,4-dimethoxyphenyl)-2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide

Cat. No. B2657711
CAS RN: 1052613-34-9
M. Wt: 439.428
InChI Key: RTYYFXIMHRVRMH-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, molecular formula, and structure. The compound you mentioned is a complex organic molecule with multiple functional groups, including amide and triazole groups .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each requiring specific reagents and conditions. It could involve the formation of the triazole ring, possibly through a click chemistry reaction, and the formation of the amide bond .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .


Chemical Reactions Analysis

This would involve studying how the compound reacts with other substances. The presence of functional groups like the amide and triazole in the molecule suggests that it could participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and stability under different conditions. These properties can be determined through a variety of laboratory experiments .

Scientific Research Applications

Plant Chemical Defense

The controlled hydroxylation of diterpenoids, such as this compound, plays a crucial role in plant chemical defense. Researchers have found that silencing specific cytochrome P450 enzymes involved in diterpene biosynthesis (in wild tobacco, Nicotiana attenuata) leads to severe autotoxicity symptoms. Autotoxicity results from the inhibition of sphingolipid biosynthesis by noncontrolled hydroxylated diterpene derivatives. However, the compound’s defensive function is achieved by inhibiting herbivore sphingolipid biosynthesis through post-digestive backbone hydroxylation products. By regulating metabolic modifications, tobacco plants avoid self-toxicity and gain effective defense against herbivores .

Glycosylation Reactions

The compound’s structure suggests potential applications in glycosylation reactions. Specifically, its 3,5-dimethoxyphenyl moiety could serve as a glycoside donor under visible light-promoted conditions. This method allows for the synthesis of both O-glycosides and N-glycosides using various nucleophiles and nucleobases as glycosyl acceptors. Further exploration of its glycosylation capabilities could lead to novel applications in carbohydrate chemistry .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug discovery, where the compound’s interactions with specific proteins or other biological targets are investigated .

Safety and Hazards

The safety and hazards associated with a compound are typically determined through toxicology studies. This can include studying the compound’s effects on cells or organisms, and determining its LD50 (the lethal dose that kills 50% of a test population) .

Future Directions

Future research on this compound could involve further studies on its synthesis and properties, investigations into its potential uses (for example, as a pharmaceutical), and the development of methods to produce it on a larger scale .

properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-[5-(4-methoxyphenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O6/c1-30-14-7-5-13(6-8-14)26-20(28)18-19(21(26)29)25(24-23-18)11-17(27)22-12-4-9-15(31-2)16(10-12)32-3/h4-10,18-19H,11H2,1-3H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTYYFXIMHRVRMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC(=O)NC4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxyphenyl)-2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide

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